dioctyl phosphono phosphate;propan-2-ol;titanium
CAS No.:
Cat. No.: VC16478358
Molecular Formula: C51H116O22P6Ti
Molecular Weight: 1315.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C51H116O22P6Ti |
|---|---|
| Molecular Weight | 1315.2 g/mol |
| IUPAC Name | dioctyl phosphono phosphate;propan-2-ol;titanium |
| Standard InChI | InChI=1S/3C16H36O7P2.C3H8O.Ti/c3*1-3-5-7-9-11-13-15-21-25(20,23-24(17,18)19)22-16-14-12-10-8-6-4-2;1-3(2)4;/h3*3-16H2,1-2H3,(H2,17,18,19);3-4H,1-2H3; |
| Standard InChI Key | KNXNFEMPRRJNKP-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CC(C)O.[Ti] |
Introduction
Chemical Identity and Molecular Architecture
DP3Ti is a titanium-containing organophosphorus compound characterized by a coordination complex of titanium(IV) with dioctyl phosphono phosphate and propan-2-ol ligands. Its molecular formula is , with a molecular weight of 1075.2 g/mol . The titanium center adopts a tetrahedral geometry, bonded to three dioctyl phosphate groups via their phosphoryl oxygen atoms and one isopropoxide ligand (derived from propan-2-ol) . This configuration grants DP3Ti its hybrid organic-inorganic nature, enabling compatibility with both polar and nonpolar matrices.
Structural Features
The dioctyl phosphate ligands contribute hydrophobicity due to their long alkyl chains, while the titanium-propanolato bond introduces reactivity toward hydrolysis and transesterification. Spectroscopic analyses, including Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR), confirm the presence of distinct vibrational modes for P=O (1240–1260 cm) and Ti-O (450–600 cm) bonds, which are critical for its functional behavior .
Synthesis and Reaction Mechanisms
DP3Ti is synthesized through a two-step process involving (1) the preparation of dioctyl phosphono phosphate via esterification of phosphonic acid with octanol and (2) subsequent reaction with titanium isopropoxide in anhydrous conditions . The general reaction scheme is:
Key parameters such as temperature (60–80°C), solvent (toluene), and molar ratios (1:3.2 Ti:phosphate) optimize yields to ~85% . Post-synthesis purification via fractional distillation ensures minimal residual reactants.
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) reveals that DP3Ti exhibits decomposition onset at 220°C, with primary weight loss (70%) occurring between 220–400°C due to ligand degradation . The residual titanium oxide (TiO) accounts for ~12% of the initial mass, indicating high thermal resilience compared to analogous alkoxy titanium complexes .
Solubility and Reactivity
DP3Ti is soluble in nonpolar solvents (e.g., hexane, toluene) and partially miscible in polar aprotic solvents like dimethylformamide (DMF). Hydrolysis studies show that exposure to moisture generates phosphoric acid derivatives and titanium hydroxides, which can be mitigated by storage under inert atmospheres .
Industrial and Material Science Applications
Polymer Stabilization
In polypropylene composites, DP3Ti acts as a coupling agent, improving flexural strength by 40% and reducing thermal expansion coefficients by 18% at 0.5 wt% loading . This is attributed to its ability to form coordination bonds with polymer chains and inorganic fillers (e.g., silica or clay) .
Catalytic Activity
DP3Ti catalyzes esterification reactions between fatty acids and alcohols with turnover frequencies (TOF) of 120 h at 80°C, outperforming conventional sulfuric acid catalysts by reducing side reactions . A comparative analysis of catalytic efficiency is provided in Table 1.
Table 1: Catalytic Performance of DP3Ti vs. Conventional Catalysts
| Catalyst | Reaction Type | TOF (h) | Selectivity (%) |
|---|---|---|---|
| DP3Ti | Oleic Acid + Methanol | 120 | 98 |
| Sulfuric Acid | Oleic Acid + Methanol | 85 | 82 |
| Titanium Isopropoxide | Oleic Acid + Methanol | 95 | 91 |
Surface Modification
DP3TI-treated glass fibers exhibit enhanced adhesion to epoxy resins, increasing composite tensile strength from 320 MPa to 450 MPa . This is due to phosphonate groups forming covalent bonds with silanol groups on glass surfaces .
Comparative Analysis with Related Compounds
DP3Ti’s uniqueness lies in its balanced hydrophobicity and reactivity, contrasting with simpler titanium alkoxides or phosphate esters. For instance, tetra isopropyl titanate lacks phosphorus-mediated stabilization, while dioctyl phosphate surfactants cannot engage in Ti-mediated catalysis . Table 2 highlights these distinctions.
Table 2: Functional Comparison of Titanium-Phosphorus Complexes
| Compound | Key Components | Primary Application | Thermal Stability (°C) |
|---|---|---|---|
| DP3Ti | Ti, Dioctyl phosphate, Propan-2-ol | Polymer stabilization | 220 |
| Titanium Isopropoxide | Ti, Isopropoxide | Esterification catalyst | 180 |
| Dioctyl Phosphate | Dioctyl, Phosphate | Surfactant | 160 |
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